3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Description
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a substituted ethoxy group at position 3 and a 2-(4-methylphenoxy)ethoxy group at position 2. Its molecular formula is C₁₈H₂₀O₄, with a molecular weight of 300.35 g/mol (calculated from the formula). The compound’s CAS registry number is 299936-84-8 . Structurally, the ethoxy group at position 3 and the extended ether-linked 4-methylphenoxy moiety at position 4 contribute to its lipophilic character, making it suitable for applications in organic synthesis and pharmaceutical intermediates.
Synthetic routes for analogous benzaldehyde derivatives often involve alkylation or etherification reactions. For instance, a related compound, 4-(benzyloxy)-3-phenethoxybenzaldehyde, was synthesized via Cs₂CO₃-mediated coupling in dimethylformamide (DMF) at 80°C . Similar methodologies may apply to the target compound, with modifications to accommodate the 4-methylphenoxy substituent.
Properties
IUPAC Name |
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-18-12-15(13-19)6-9-17(18)22-11-10-21-16-7-4-14(2)5-8-16/h4-9,12-13H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROJOGREHBHXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229034 | |
| Record name | 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-84-8 | |
| Record name | 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299936-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde becomes apparent when compared to analogs with varying substituents. Below is a detailed analysis of its physicochemical properties and substituent effects relative to similar compounds:
Table 1: Key Properties of this compound and Structural Analogs
Substituent Effects and Trends:
Alkoxy Group Variations: Replacing methoxy (C₁₄H₁₉NO₄, 265.30 g/mol) with ethoxy (C₁₈H₂₀O₄, 300.35 g/mol) increases molecular weight and lipophilicity, impacting solubility and diffusion rates . Ethoxy groups are less electron-withdrawing than nitro or carbonyl substituents (e.g., ’s nitro-containing analog), reducing electrophilicity at the aldehyde group.
Ether Linker Modifications: Aromatic vs. Aliphatic Ethers: The 4-methylphenoxy group in the target compound is less polar than morpholine () or piperidine () derivatives, favoring lipid bilayer penetration.
Physicochemical Stability :
- Analogs with 95% purity () suggest stability under standard storage conditions, though substituents like nitro groups () may introduce instability due to redox sensitivity.
Cost and Synthetic Complexity: A related compound, 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde, is priced at $208.00 per gram (), reflecting the cost implications of additional ethoxy groups and synthetic steps.
Notes
- Structural Specificity: Minor substituent changes (e.g., methyl position on phenoxy, morpholine vs. piperidine) significantly alter physicochemical behavior.
- Data Limitations : Biological activity or detailed thermodynamic data (e.g., melting points, logP) are absent in the provided evidence; comparisons focus on molecular structure and inferred properties.
- Synthetic Relevance: The target compound’s ethoxy and methylphenoxy groups make it a versatile intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocycles.
Biological Activity
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of an ethoxy group and a methylphenoxy group attached to a benzaldehyde core. Its structure can be represented as follows:
This unique substitution pattern may influence its biological activity by affecting its binding affinity and specificity to various molecular targets.
The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methylphenoxy groups may further modulate these interactions, enhancing the compound's overall efficacy in biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains, it shows promise as a potential antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
- Potential Drug Development Applications : Its unique structure allows it to serve as a pharmacophore in drug design, particularly in developing treatments targeting specific diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli at concentrations above 50 μM.
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Anti-inflammatory Assessment :
- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.
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Mechanistic Insights :
- Molecular docking studies provided insights into the binding interactions between the compound and various enzyme targets. The results indicated favorable binding affinities, supporting its role as an inhibitor of specific biochemical pathways involved in disease processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde | Similar ethoxy and phenoxy groups | Antimicrobial |
| 3-Ethoxy-4-methoxybenzaldehyde | Different substitution pattern | Limited antimicrobial activity |
| 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde | Altered methyl substitution pattern | Potentially different biological properties |
This table highlights how variations in substitution patterns influence the biological activities of similar compounds, emphasizing the unique profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
